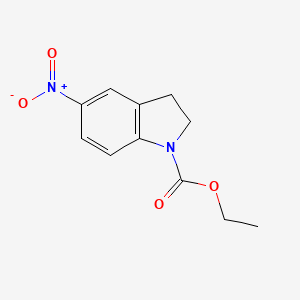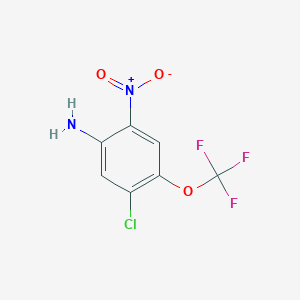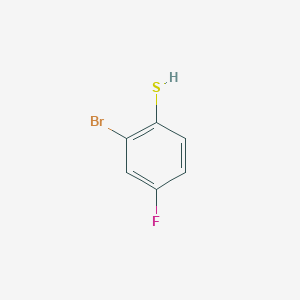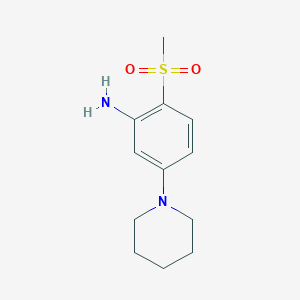![molecular formula C13H12FNO3S B1328681 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline CAS No. 1000339-83-2](/img/structure/B1328681.png)
4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline is an organic compound with the molecular formula C13H12FNO3S. It is characterized by the presence of a fluoro group, a methylsulphonyl group, and an aniline moiety.
Méthodes De Préparation
The synthesis of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-fluoro-4-nitrophenol, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group, forming 2-fluoro-4-aminophenol.
Sulphonylation: The amine group is sulphonylated using methylsulfonyl chloride to introduce the methylsulphonyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulphonyl group to a thiol group.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylsulphonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline include:
2-Fluoro-4-(methylsulphonyl)aniline: Lacks the phenoxy group, resulting in different chemical properties and applications.
4-(Methylsulphonyl)phenoxyaniline: Lacks the fluoro group, affecting its reactivity and biological activity.
2-Fluoro-4-phenoxyaniline:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
IUPAC Name |
4-(2-fluoro-4-methylsulfonylphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3S/c1-19(16,17)11-6-7-13(12(14)8-11)18-10-4-2-9(15)3-5-10/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLWUOXLDFUNIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[6-(Trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1328607.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328617.png)
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1328619.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-nitroaniline](/img/structure/B1328621.png)
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide](/img/structure/B1328622.png)
![1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328625.png)
![2-[4-[2-(Methylsulfonyl)phenyl]piperazin-1-yl]-ethanol](/img/structure/B1328626.png)

